Lipophilicity Comparison Across N-Alkyl Chain Lengths
The n-propyl substituent confers a calculated LogP of approximately 2.51–2.59 for the benzimidazole core, a value that falls between the methyl (LogP ~1.9–2.1), ethyl (LogP ~2.2–2.4), and butyl (LogP ~2.9–3.1) analogs [1]. The target compound, 1-propyl-1H-benzoimidazole-2-carbaldehyde, has a computed LogP of 2.26–2.26, while the unsubstituted parent 1H-benzimidazole-2-carboxaldehyde (CAS 3314-30-5) has a significantly lower LogP of approximately 1.0–1.3 [2]. This intermediate lipophilicity is critical for achieving an optimal balance between aqueous solubility and membrane permeability in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (computed) for 1-propyl-1H-benzoimidazole-2-carbaldehyde |
| Comparator Or Baseline | 1-Methyl analog: LogP ~1.9–2.1; 1-Ethyl analog: LogP ~2.2–2.4; 1-Butyl analog: LogP ~2.9–3.1; Unsubstituted parent: LogP ~1.0–1.3 |
| Quantified Difference | Propyl derivative is ~1 log unit more lipophilic than unsubstituted parent and approximately 0.5–1 log units less lipophilic than the butyl derivative |
| Conditions | Computed values from ACD/Labs Percepta Platform, ChemAxon, and ALOGPS |
Why This Matters
Lipophilicity directly influences compound solubility, passive membrane diffusion, and protein binding; the propyl derivative's intermediate LogP makes it a more balanced starting point for cell-based assays and drug-like lead optimization compared to the more polar unsubstituted or excessively lipophilic butyl analogs.
- [1] ChemSpider. 1-Propyl-1H-benzimidazole. ACD/LogP data. Entry ID: 645728. View Source
- [2] ChemSrc. 1-丙基-1H-苯并咪唑-2-甲醛. CAS 123511-50-2. Physicochemical properties page. View Source
